molecular formula C16H23NO4 B12744620 L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester CAS No. 136789-12-3

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester

Cat. No.: B12744620
CAS No.: 136789-12-3
M. Wt: 293.36 g/mol
InChI Key: SKWTWRKXLNPDDI-AVDDZBROSA-N
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Description

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an isoleucine backbone, a furan ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with L-isoleucine.

    Formation of the Furan Ring: The furan ring is introduced through a series of reactions involving furfural or furfuryl alcohol.

    Coupling Reaction: The furan derivative is then coupled with the isoleucine backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxyl group of isoleucine to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester involves its interaction with specific molecular targets. The furan ring and the ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
  • L-Valine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
  • L-Phenylalanine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester

Uniqueness

L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is unique due to the presence of the isoleucine backbone, which imparts specific stereochemistry and reactivity. The furan ring adds to its versatility in chemical reactions, making it a valuable compound for various applications.

Properties

CAS No.

136789-12-3

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl (2S,3S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-methylpentanoate

InChI

InChI=1S/C16H23NO4/c1-4-12(2)15(16(19)20-3)17-10-9-13(18)7-8-14-6-5-11-21-14/h5-8,11-12,15,17H,4,9-10H2,1-3H3/b8-7+/t12-,15-/m0/s1

InChI Key

SKWTWRKXLNPDDI-AVDDZBROSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CCC(C)C(C(=O)OC)NCCC(=O)C=CC1=CC=CO1

Origin of Product

United States

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